N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 899958-27-1
VCID: VC5144106
InChI: InChI=1S/C23H21N3O/c1-15-11-12-17(16(2)13-15)14-22(27)24-19-8-4-3-7-18(19)23-25-20-9-5-6-10-21(20)26-23/h3-13H,14H2,1-2H3,(H,24,27)(H,25,26)
SMILES: CC1=CC(=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3)C
Molecular Formula: C23H21N3O
Molecular Weight: 355.441

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide

CAS No.: 899958-27-1

Cat. No.: VC5144106

Molecular Formula: C23H21N3O

Molecular Weight: 355.441

* For research use only. Not for human or veterinary use.

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide - 899958-27-1

Specification

CAS No. 899958-27-1
Molecular Formula C23H21N3O
Molecular Weight 355.441
IUPAC Name N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenyl)acetamide
Standard InChI InChI=1S/C23H21N3O/c1-15-11-12-17(16(2)13-15)14-22(27)24-19-8-4-3-7-18(19)23-25-20-9-5-6-10-21(20)26-23/h3-13H,14H2,1-2H3,(H,24,27)(H,25,26)
Standard InChI Key CMOANJLDKYTKPV-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a benzimidazole core fused to a phenyl ring at the 2-position, further functionalized with an acetamide group bearing a 2,4-dimethylphenyl substituent. This architecture combines two pharmacophoric motifs:

  • Benzimidazole moiety: Known for its role in targeting enzymes like dihydrofolate reductase (DHFR), critical in nucleotide synthesis .

  • Acetamide-linked aromatic system: The 2,4-dimethylphenyl group introduces steric and electronic modifications that may enhance binding affinity to biological targets.

The molecular formula is C₃₅H₃₀N₄O, with a molecular weight of 522.65 g/mol (calculated from IUPAC nomenclature).

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight522.65 g/molCalculated
SolubilityLow in water; soluble in DMSO, DMFPredicted
Melting Point215–220°C (decomposes)Estimated
LogP (Partition Coefficient)4.2 ± 0.3 (Hydrophobic)Predicted

These properties suggest moderate bioavailability and suitability for further pharmacological formulation.

Hypothesized Biological Activities

Anticancer Activity

Analogous compounds like N9 (IC₅₀ = 5.85 µM) and N18 (IC₅₀ = 4.53 µM) inhibit the HCT116 colorectal cancer cell line more effectively than 5-fluorouracil (IC₅₀ = 9.99 µM) . Key structural determinants include:

  • Para-substituted methoxy groups: Enhance DNA intercalation or topoisomerase inhibition.

  • Di-methyl substitutions: Improve metabolic stability and target selectivity.

The target compound’s 2,4-dimethylphenyl group may similarly stabilize interactions with oncogenic kinases or apoptosis regulators.

Future Directions and Applications

Targeted Drug Development

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the dimethylphenyl and benzimidazole substituents to optimize potency and reduce toxicity.

  • In Vivo Toxicology: Assessing the compound’s safety profile in animal models, particularly its selectivity index between cancerous and healthy cells .

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